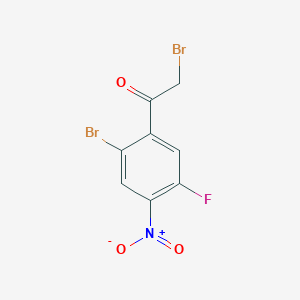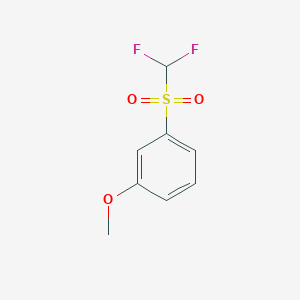
3-Fluoro-2-(methylsulphonyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(methylsulphonyl)benzaldehyde is a chemical compound with the molecular formula C8H7FO3S and a molar mass of 202.2 g/mol . It appears as a white to light yellow solid with an aromatic odor . This compound is widely used in organic synthesis as an intermediate, catalyst, or starting material for various synthetic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulphonyl)benzaldehyde typically involves the introduction of a fluorine atom and a methylsulphonyl group onto a benzaldehyde ring. One common method involves the reaction of 3-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(methylsulphonyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-2-(methylsulphonyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulphonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(methylsulphonyl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulphonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-methylbenzaldehyde
- 3-Fluoro-4-(methylsulfonyl)benzaldehyde
- 2-Fluoro-3-(methylsulphonyl)benzaldehyde
Uniqueness
3-Fluoro-2-(methylsulphonyl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the methylsulphonyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C8H7FO3S |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
3-fluoro-2-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 |
Clave InChI |
FHKXMEUJJMGPBV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC=C1F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


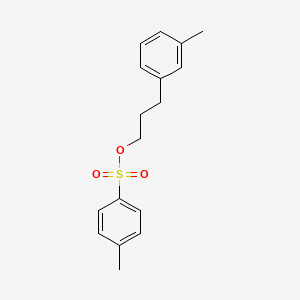

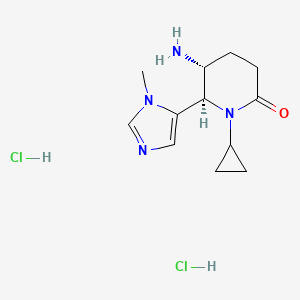
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
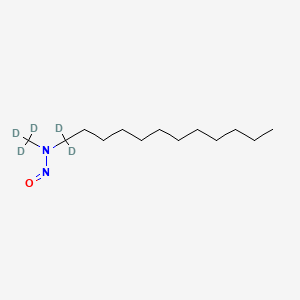

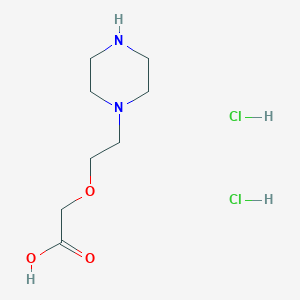
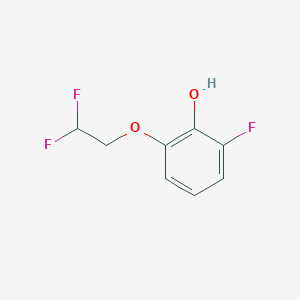

![2-butyl-1-oxido-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3-aza-1-azoniaspiro[4.4]non-1-en-4-one](/img/structure/B13431809.png)
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
